molecular formula C17H11NO3S2 B026005 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid CAS No. 101439-76-3

4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid

Cat. No. B026005
M. Wt: 341.4 g/mol
InChI Key: HJGHAHOKZBWVGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the condensation of thioglycolic acid with aromatic aldehydes, leading to thiazolidinone derivatives. For example, compounds have been synthesized through the reaction of thioglycolic acid with 2, 3, 4 (trisubstituted benzaldehyde) – N-(6-fluro-7-chloro-1,3-benzothiazol-2-yl) semicarbazon to produce various derivatives exhibiting potential anthelmintic activity (Sarkar, Dwivedi, & Chauhan, 2013).

Molecular Structure Analysis

The molecular structure of the title compound has been characterized as having an essentially planar 5-benzylidene-thiazolidine moiety, to which the 4-aminobenzoic acid fragment is inclined at a specific angle, demonstrating the compound's planarity and the orientation of its functional groups (Kosma, Selzer, & Mereiter, 2012).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions, including cycloaddition with mercaptoacetic acid/2-mercaptopropionic acid to yield 4-oxothiazolidin-3-yl bibenzyls, demonstrating their reactivity and the potential for generating diverse derivatives with varying biological activities (Siddiqui, Singh, Singh, & Singh, 2003).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. However, specific details on these properties for “4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid” are scarce in the literature reviewed.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, highlight the compound's versatility. For instance, these thiazolidinone derivatives have shown a range of biological activities, such as anticonvulsant and antimicrobial properties, indicating their chemical reactivity and potential for therapeutic applications (Agarwal, Lata, Saxena, Srivastava, & Kumar, 2006).

Scientific Research Applications

Synthesis and Antimicrobial Properties

The synthesis of derivatives of 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid and their antimicrobial properties have been explored extensively. A study by Frolov et al. (2017) focused on the synthesis of N-[5-(4-R-benzyl)thiazol-2-yl]-2-[5-(4-R1-benzylidene)-4-oxo-2-thioxotiazolidin-3-yl]acet- and propionamides and evaluated their antimicrobial activity. Compounds from this research exhibited significant activity against S. aureus, indicating their potential as antimicrobial agents (Frolov et al., 2017).

Anticancer and Trypanocidal Activities

Research by Holota et al. (2019) synthesized a series of novel 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters, evaluating their trypanocidal activity towards Trypanosoma brucei brucei and Trypanosoma brucei gambiense. Some compounds demonstrated potent inhibitory effects on parasite growth at sub-micromolar concentrations, indicating significant antitrypanosomal activity. Additionally, one compound exhibited broad anticancer activity across 59 human tumor cell lines, showcasing the dual therapeutic potential of these derivatives (Holota et al., 2019).

Anti-Toxoplasma gondii and Antimicrobial Activities

Another study conducted by de Aquino et al. (2008) synthesized a new series of 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids, which were characterized and evaluated for their in vitro anti-Toxoplasma gondii activity. The study found that all compounds effectively reduced the percentage of infected cells, leading to parasite elimination. Moreover, some 4-thiazolidinones showed potent antimicrobial activity, suggesting their application in treating infections caused by Toxoplasma gondii and other microbes (de Aquino et al., 2008).

Photophysical Properties and Chemical Sensing

Jachak et al. (2021) synthesized novel d-π-A type chromophores based on 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid derivatives, exploring their photophysical properties. These compounds showed significant absorption and emission wavelength ranges, indicating potential applications in chemical sensing and fluorescence-based assays. Their study highlights the impact of structural manipulation on the photophysical properties of these chromophores, providing insight into their use in fluorescence-based technologies (Jachak et al., 2021).

properties

IUPAC Name

4-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGHAHOKZBWVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333495
Record name 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid

CAS RN

101439-76-3
Record name 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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